N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity against various protein kinases. It is classified as an amine and a heterocyclic compound due to its structural components.
The compound belongs to a class of molecules that are characterized by the presence of both pyrazole and pyrimidine rings. These compounds have been studied extensively for their pharmacological properties, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other related enzymes involved in cell cycle regulation and cancer progression . The specific compound's chemical formula is , and it has a CAS number of 850721-76-5 .
The synthesis of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. The general synthetic route may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and selectivity during synthesis .
The molecular structure of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine consists of a pyrazolo-pyrimidine scaffold with two dimethylamino groups attached to an ethylene diamine backbone. This unique arrangement contributes to its biological activity.
Key structural data includes:
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine can participate in various chemical reactions:
The mechanism of action for N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine primarily involves inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these enzymes, it prevents their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
Relevant data from biological assays indicate that this compound may show potent inhibitory effects against specific kinases involved in tumor growth .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular interactions within this compound .
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine has significant applications in:
The ongoing research into this compound highlights its importance as a versatile tool in both academic and pharmaceutical settings .
N'-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine belongs to the pyrazolo[1,5-a]pyrimidine class of nitrogen-rich heterocyclic compounds, characterized by a fused bicyclic core structure. This compound features a pyrazolo[1,5-a]pyrimidine scaffold substituted at three critical positions: a 2-ethyl group, a 5-methyl group, a 3-phenyl ring, and a 7-position modified with a N,N-dimethylethane-1,2-diamine side chain. The molecular formula is C₁₉H₂₅N₅, corresponding to a molecular weight of 323.444 g/mol . The systematic IUPAC name reflects this substitution pattern, confirming the ethyl and methyl groups on the heterocycle and the phenyl ring at position 3, while the dimethylaminoethylamine chain at position 7 introduces a flexible, basic nitrogen-containing moiety [7].
This structural architecture positions the compound within a broader family of medicinal agents where the pyrazolo[1,5-a]pyrimidine core serves as a privileged scaffold. The core’s planarity facilitates π-π stacking interactions with biological targets, while the substitution at position 7 with diaminoalkane chains enhances solubility and enables hydrogen bonding or ionic interactions. The specific presence of the N,N-dimethyl group on the terminal amine modulates basicity and lipophilicity, influencing cellular permeability and target engagement [3].
Table 1: Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
Position | Substituent | Functional Role | Example in Target Compound |
---|---|---|---|
2 | Ethyl | Modulates electron density; influences steric accessibility | 2-Ethyl |
3 | Phenyl | Provides hydrophobic surface for target binding; enables π-π stacking | 3-Phenyl |
5 | Methyl | Fine-tunes electronic properties; minimal steric impact | 5-Methyl |
7 | N,N-dimethylethane-1,2-diamine | Enhances solubility; introduces hydrogen bonding capability; basic center for salt formation | N,N-dimethylethane-1,2-diamine chain |
The canonical SMILES representation (CCC₁=NN₂C(=CC(=NC₂=C₁C₃=CC=CC=C₃)C)NCCN(C)C) and InChIKey (VMWVKYAPCWUPSH-UHFFFAOYSA-N) provide unambiguous descriptors for chemoinformatic analysis and virtual screening . Notably, the dimethylaminoethylamine side chain resembles motifs found in kinase inhibitors and antimicrobial agents, suggesting potential polypharmacology.
The exploration of pyrazolo[1,5-a]pyrimidines as bioactive compounds spans several decades, evolving from early heterocyclic chemistry to targeted drug design. Initial interest focused on their utility as adenosine receptor ligands and anxiolytics. However, significant breakthroughs emerged when researchers recognized the scaffold’s similarity to purine bases, enabling competitive inhibition of kinases and other ATP-dependent enzymes [6] [7].
The incorporation of diaminoalkane side chains at position 7, as seen in N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine, represents a strategic evolution from simpler analogues like 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Early derivatives lacked the flexible amine-terminated side chain, limiting their interaction with deeper hydrophobic pockets or charged residues in target proteins. The addition of the N,N-dimethylethane-1,2-diamine moiety marked a deliberate effort to enhance target affinity and selectivity, particularly for enzymes with allosteric or surface-exposed cationic residues [7].
Table 2: Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
Generation | Time Period | Key Structural Features | Therapeutic Focus | Limitations Addressed |
---|---|---|---|---|
First | 1980s-1990s | Unsubstituted or minimally substituted cores (e.g., 7-OH) | Sedatives, Anxiolytics | Low potency; poor selectivity |
Second | 2000s-2010s | Halogenated aryl groups at C3; short alkyl at C2/C5 | Kinase inhibitors (e.g., CDK2) | Metabolic instability; toxicity |
Third (Including Target Compound) | 2010s-Present | Complex C7 side chains (e.g., diaminoalkanes); optimized C2/C5 alkyl/aryl groups | Targeted oncology; anti-infectives | Pharmacokinetics; target resistance |
This compound’s design coincides with advancements in scaffold hopping strategies, where core heterocycles like indoles or benzomorpholines are replaced with pyrazolo[1,5-a]pyrimidines to improve physicochemical properties or bypass patent restrictions. For instance, benzomorpholine-based DprE1 inhibitors for tuberculosis inspired analogous pyrazolo[1,5-a]pyrimidine derivatives targeting the same enzyme [2]. Patent literature from the early 2000s (e.g., WO2001055147A1) reveals claims covering pyrido[2,3-d]pyrimidine-2,7-diamine kinase inhibitors, indirectly validating the therapeutic relevance of related diamino-substituted fused heterocycles like this compound [6].
The structural attributes of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine suggest deliberate targeting of enzymes requiring simultaneous engagement of hydrophobic pockets and cationic residues. The 3-phenyl and 2-ethyl-5-methyl groups provide a planar hydrophobic surface ideal for occupying aromatic or aliphatic subsites, while the protonatable dimethylamino group and secondary amine of the side chain enable salt bridge formation with aspartate or glutamate residues [7].
This design is particularly relevant for bacterial decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated target for tuberculosis therapy. DprE1 inhibitors like the benzomorpholine compound B18 (described in PubMed ID 37698416) share critical pharmacophoric elements: a planar heterocycle occupying a hydrophobic cleft and a basic side chain interacting with catalytic residues. The target compound’s pyrazolo[1,5-a]pyrimidine core and diaminoethane chain position it as a potential DprE1 inhibitor, leveraging the same mechanistic rationale where reversible binding disrupts cell wall biosynthesis in Mycobacterium tuberculosis [2] [9].
Table 3: Target Interaction Analysis Based on Structural Analogs
Target Enzyme | Key Binding Interactions | Role of Compound Substituents | Evidence from Analogs |
---|---|---|---|
Kinases (e.g., CDK2) | 1. Core heterocycle: ATP-site H-bonding2. C3-aryl: Hydrophobic back pocket occupancy3. C7-side chain: Solvent region interaction | N,N-dimethylethane-1,2-diamine enhances solubility; C3-phenyl optimizes affinity | Pyrido[2,3-d]pyrimidines with C7-diamino chains show nM kinase inhibition [6] |
DprE1 (Mycobacterium) | 1. Core: π-stacking with FAD pocket2. Protonated amine: Salt bridge with Glu/Asp residues | Basic dimethylamino group mimics benzomorpholine inhibitors | Benzomorpholine B18 exhibits IC₅₀ < 0.5 µM; resistant mutants map to binding site [2] |
Additionally, the compound’s physicochemical profile (moderate MW: 323.444 g/mol; cLogP estimated ~3.5) aligns with guidelines for central nervous system permeability or antimicrobial agents, supporting potential repurposing across therapeutic areas. Its structural distinction from classical DNA-intercalating agents (e.g., unsubstituted anthracyclines) further suggests a targeted mechanism, minimizing off-target effects [7] [9]. Research on analogous compounds confirms that the N,N-dimethylethane-1,2-diamine side chain enhances cellular uptake in cancer and bacterial cells, facilitating engagement with intracellular targets like kinases or epimerases [2] [6] [7].
Table 4: Bioactivity Profile of Structural Analogs Supporting Target Rationale
Analog Structure | Reported Bioactivity | Implication for Target Compound |
---|---|---|
Benzomorpholine B18 | DprE1 inhibition; MIC = 0.12 µg/mL against M. tuberculosis H37Rv [2] | Validates diaminoalkane-heterocycle motif for anti-tubercular design |
N-[2-(dimethylamino)ethyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | Kinase inhibition; anticancer activity [7] | Confirms C7-diaminoalkane chain efficacy in oncology targets |
Pyrido[2,3-d]pyrimidine-2,7-diamines | CDK2 inhibition IC₅₀ < 100 nM [6] | Supports targeting ATP-binding sites |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: